molecular formula C21H26Cl2N2O4S B3432770 Tianeptine CAS No. 1159812-13-1

Tianeptine

Cat. No.: B3432770
CAS No.: 1159812-13-1
M. Wt: 473.4 g/mol
InChI Key: VALUNVMGXVWSGM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One of the synthetic routes for tianeptine involves the reaction of this compound acid with sodium hydroxide. The process begins by dissolving this compound acid in deionized water and heating the mixture to 45°C. A 15% aqueous sodium hydroxide solution is then added dropwise while maintaining the temperature between 38°C and 45°C. After stirring for 30 minutes, activated charcoal is added, and the mixture is heated to 55°C-60°C and stirred for an additional 2 hours. The final product, this compound sodium, is obtained by spray-drying the filtrate .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with the final product often achieving a purity of 99.8% .

Chemical Reactions Analysis

Types of Reactions: Tianeptine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include sodium hydroxide, activated charcoal, and various organic solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed: The major products formed from these reactions include this compound sodium and its intermediates. These products are crucial for the compound’s pharmacological activity and therapeutic applications .

Scientific Research Applications

Tianeptine has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical properties and reactions. In biology, it is used to investigate its effects on neurotransmitter systems and cellular pathways. In medicine, this compound is primarily researched for its antidepressant and anxiolytic effects. It has also shown potential benefits in treating irritable bowel syndrome and asthma .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to tianeptine include other tricyclic antidepressants such as amitriptyline, nortriptyline, and imipramine. These compounds share structural similarities but differ in their mechanisms of action and therapeutic applications.

Uniqueness of this compound: What sets this compound apart from other tricyclic antidepressants is its unique mechanism of action as a selective serotonin reuptake enhancer and its agonist activity at the mu-type opioid receptor . These properties contribute to its distinct pharmacological profile and therapeutic benefits.

Properties

Key on ui mechanism of action

Recent studies suggest that tianeptine acts as a full agonist at the mu-type opioid receptor (MOR),. The mu opioid receptors are currently being studied as effective targets for antidepressant therapies. It is believed that the clinical effects of tianeptine are owed to its modulation of these receptors. In addition to its actions on the opioid receptor, previous studies have owed its action to its effect on the serotonin receptor,, dopamine (D2/3) receptors, and glutamate receptors,, as discussed below: Tianeptine has challenged the monoaminergic hypothesis of depression, as well as the widely supported monoaminergic mechanisms whereby the action of most known antidepressants have been explained. Specifically, this drug is thought to persistently alter glutamate receptor bursting of the hippocampal CA3 commissural associational synapse. Current research suggests that tianeptine produces its antidepressant effects through the modulation of glutamate receptor activity (for example, AMPA receptors and NMDA receptors) and affect the release of brain-derived neurotrophic factor (BDNF), which impacts neural plasticity. More recent studies by support the role of tianeptine in the modulation of glutaminergic activity in the amygdala, the emotional region of the brain associated with memories. Tianeptine reduces the hypothalamic-pituitary-adrenal response to stress, and thus prevents stress-related behavioral issues. In rodents, the stress of acute restraint increases extracellular levels of glutamate in the basolateral amygdala an effect that was inhibited by tianeptine. Interestingly, the SSRI fluoxetine increased extracellular glutamate levels in the basolateral amygdala regardless of stress conditions. These data demonstrate that the mechanism of action of tianeptine is distinct from SSRIs and support the hypothesis that the mechanism of action of tianeptine relates to alteration of glutaminergic activity in the amygdala and the hippocampus. In addition to the above mechanisms, tianeptine is a unique antidepressant and anxiolytic medication that stimulates the uptake of serotonin (5-hydroxytryptamine; 5-HT), and 5-hydroxyindoleacetic acid (5-HIAA) in brain tissue. Although the monoaminergic neurotransmitters serotonin (5-HT), noradrenaline (NA) and dopamine (DA) are proven to be related to the occurrence of depressive disorders, it is now recognized that monoamine deficits are not sufficient to explain the mechanism of action of antidepressant medications.

CAS No.

1159812-13-1

Molecular Formula

C21H26Cl2N2O4S

Molecular Weight

473.4 g/mol

IUPAC Name

7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid;hydrochloride

InChI

InChI=1S/C21H25ClN2O4S.ClH/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28;/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26);1H

InChI Key

VALUNVMGXVWSGM-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O

Canonical SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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